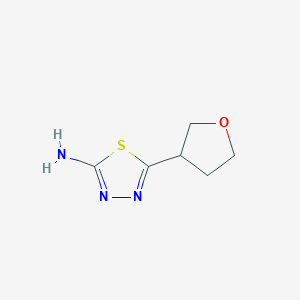
2-Ciano-2-(3-bromofenil)acetato de etilo
Descripción general
Descripción
Ethyl 2-(3-bromophenyl)-2-cyanoacetate is a useful research compound. Its molecular formula is C11H10BrNO2 and its molecular weight is 268.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(3-bromophenyl)-2-cyanoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(3-bromophenyl)-2-cyanoacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Análisis Exhaustivo de las Aplicaciones del 2-Ciano-2-(3-bromofenil)acetato de Etilo
El this compound es un compuesto con aplicaciones potenciales en diversos campos de investigación científica. A continuación, se presenta un análisis detallado de seis aplicaciones únicas, cada una con su propia sección dedicada.
Síntesis de Aroilbenzoxepinonas: Las aroilbenzoxepinonas son compuestos que han demostrado ser prometedores por sus propiedades analgésicas. El this compound se puede utilizar como reactivo en la síntesis de estas moléculas, lo que podría contribuir al desarrollo de nuevos medicamentos para el alivio del dolor .
Desarrollo de Inhibidores de la Cinasa Cdc7: La cinasa Cdc7 es una enzima esencial para la replicación del ADN y es un objetivo para la terapia contra el cáncer. Los derivados del this compound, específicamente los derivados de (heteroaril)(carboxamido)arilpirrol, se han investigado por su actividad inhibitoria contra la cinasa Cdc7, lo que podría conducir a nuevos tratamientos contra el cáncer .
Inhibición de Sirtuinas para Actividad Antitumoral: Las sirtuinas son una clase de proteínas involucradas en la regulación celular y el envejecimiento. El this compound se ha utilizado en la síntesis de análogos de cambinol, que son conocidos por sus propiedades de inhibición de sirtuinas. Esta inhibición tiene implicaciones en la actividad antitumoral y podría ser una vía para desarrollar nuevos fármacos anticancerígenos .
Catalizadores de Hidrogenación Asimétrica: El this compound está involucrado en la creación de ligandos difosfínicos de tipo TunePhos. Estos ligandos se utilizan en la hidrogenación asimétrica, una reacción crítica en la creación de productos farmacéuticos y productos químicos finos con alta pureza enantiomérica .
Potencial Biológico de los Derivados de Indol: Los derivados de indol exhiben una amplia gama de actividades biológicas, incluidas propiedades antivirales, antiinflamatorias y anticancerígenas. El this compound puede servir como precursor en la síntesis de derivados de indol, contribuyendo así a la investigación en estas áreas .
Mecanismo De Acción
Target of Action
The primary target of Ethyl 2-(3-bromophenyl)-2-cyanoacetate is the benzylic position of the compound . This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic ring .
Mode of Action
Ethyl 2-(3-bromophenyl)-2-cyanoacetate interacts with its target through a free radical reaction . The compound undergoes nucleophilic substitution, where the bromine atom is replaced by another group . This reaction is facilitated by the presence of a strong acid, which protonates the ether oxygen, making it a good leaving group .
Biochemical Pathways
The reaction of Ethyl 2-(3-bromophenyl)-2-cyanoacetate primarily involves the cleavage of the C-O bond, a process that is common in the reactions of ethers . This cleavage can occur through either an SN1 or SN2 pathway, depending on the substituents attached to the ether . The resulting products can then participate in various biochemical pathways, depending on their specific structures .
Propiedades
IUPAC Name |
ethyl 2-(3-bromophenyl)-2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)10(7-13)8-4-3-5-9(12)6-8/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEBQHOPHOXKJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1453717.png)






![2-[3,5-Bis(trifluoromethyl)phenyl]morpholine](/img/structure/B1453729.png)


![1-[(4-Methoxyphenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B1453733.png)
